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Compound of Interest

Compound Name: 5,6-Difluoro-1H-indazole

Cat. No.: B1421998 Get Quote

An In-depth Technical Guide to the Physicochemical Characteristics of 5,6-Difluoro-1H-
indazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated
Heterocycles
In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure,

forming the core of numerous therapeutic agents.[1][2][3] Its versatility and biological activity

are well-documented. However, the strategic incorporation of fluorine atoms can dramatically

enhance its drug-like properties. This guide focuses on 5,6-Difluoro-1H-indazole, a key

building block where the difluorination pattern on the benzene ring is not merely an incidental

modification but a deliberate design choice aimed at optimizing molecular behavior. As a Senior

Application Scientist, my objective is to provide not just a compilation of data, but a cohesive

analysis of this compound's properties, explaining the causal relationships between its

structure and its functional advantages in a research and development context.

Molecular Structure and Inherent Properties
5,6-Difluoro-1H-indazole (CAS: 944898-96-8) is a bicyclic aromatic heterocycle.[4] The

structure consists of a benzene ring fused to a pyrazole ring. The defining feature is the

presence of two fluorine atoms at positions 5 and 6 of the benzene moiety.
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An essential characteristic of the indazole system is tautomerism. The proton on the nitrogen

atom can reside on either N1 or N2, leading to the 1H- and 2H-tautomers. For the parent

indazole, the 1H-indazole is the more thermodynamically stable and, therefore, the

predominant form.[1] This equilibrium is critical as the N-H proton's position and acidity can

govern interactions with biological targets.[5]

Caption: Tautomeric equilibrium of 5,6-Difluoro-1H-indazole.

Core Physicochemical Data
The rational application of a chemical building block begins with a solid understanding of its

fundamental properties. The data below is compiled from authoritative chemical databases. It is

crucial to distinguish between experimentally determined values and computationally predicted

data, as the latter provides useful estimates where experimental validation is not yet published.

Property Value Data Type Source

Molecular Formula C₇H₄F₂N₂ - [6]

Molecular Weight 154.12 g/mol Computed [7]

CAS Number 944898-96-8 - [4]

Appearance
Off-white to yellow

solid
Experimental [8][9]

Melting Point Not available - -

Boiling Point Not available - -

XLogP3 1.8 Computed [7]

Polar Surface Area 28.7 Å² Computed [7]

Hydrogen Bond

Donors
1 Computed [7]

Hydrogen Bond

Acceptors
2 Computed [7]
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Note: The XLogP3 value of 1.8 suggests moderate lipophilicity, a desirable trait for balancing

aqueous solubility with membrane permeability in drug candidates.

Predictive Spectroscopic Profile
Direct experimental spectra for 5,6-Difluoro-1H-indazole are not widely published. However,

based on its structure and data from analogous compounds, a predictive profile can be

constructed to aid researchers in its identification and characterization.[10][11]

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region and

one for the N-H proton. The protons at C4 and C7 will appear as doublets or triplets, with

coupling constants influenced by both vicinal protons and through-space coupling to the

fluorine atoms. The C3 proton will likely be a singlet or a narrow triplet. The N-H proton will

present as a broad singlet, the chemical shift of which is highly dependent on solvent and

concentration.

¹³C NMR: The spectrum will display seven signals for the seven carbon atoms. The carbons

directly bonded to fluorine (C5 and C6) will exhibit large one-bond coupling constants (¹JCF),

which are highly diagnostic. The signals for C4 and C7 will also show smaller two-bond

couplings (²JCF).

¹⁹F NMR: Two signals are expected for the two non-equivalent fluorine atoms at C5 and C6.

Infrared (IR) Spectroscopy: Key absorptions anticipated include a broad N-H stretching band

around 3100-3300 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, C=C ring stretching

bands in the 1450-1620 cm⁻¹ region, and very strong, characteristic C-F stretching

absorptions typically found in the 1100-1300 cm⁻¹ range.[11][12]

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass

spectrum should show a prominent molecular ion (M⁺) or protonated molecule ([M+H]⁺)

peak at m/z 154.03, corresponding to the exact mass.

Synthesis Strategy: A Field-Proven Approach
The synthesis of substituted indazoles often relies on the cyclization of appropriately

substituted precursors.[1] A robust and widely applicable method for synthesizing fluorinated

indazoles involves the reaction of a substituted acetophenone with hydrazine.[5][10] This
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approach is favored for its reliability and the commercial availability of diverse starting

materials.

Experimental Protocol: Synthesis via Hydrazine
Cyclization
This protocol is a representative methodology based on established syntheses of similar

fluorinated indazoles.[5][10]

Reaction Setup: To a solution of 2',4',5'-trifluoroacetophenone (1.0 eq) in a high-boiling point

solvent such as n-butanol or pyridine, add hydrazine hydrate (1.5-2.0 eq).

Thermal Cyclization: Heat the reaction mixture to reflux (typically 110-120 °C) and monitor

the reaction progress by Thin Layer Chromatography (TLC). The reaction involves the initial

formation of a hydrazone, followed by an intramolecular nucleophilic aromatic substitution

(SNAr), where the terminal nitrogen of the hydrazine displaces the ortho-fluorine atom to

form the pyrazole ring.

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure. The resulting residue can be purified by

slurrying with a non-polar solvent like methanol to precipitate the product, which is then

collected by filtration.[13]

Purification: If necessary, further purification can be achieved by column chromatography on

silica gel.

The choice of 2',4',5'-trifluoroacetophenone as the starting material is strategic; the fluorine at

the 2'-position is the most activated towards nucleophilic displacement by the hydrazine,

facilitating the desired cyclization to form the indazole core.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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